(2-Methylpyrimidin-5-yl)methanol
Overview
Description
(2-Methylpyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2-Methylpyrimidin-5-yl)methanol, a derivative of pyrimidine, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 140.14 g/mol
- Functional Groups : Hydroxyl group (-OH) and methyl group (-CH) attached to the pyrimidine ring.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may act as an enzyme inhibitor, potentially disrupting metabolic pathways in microorganisms and cancer cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, altering their conformation and inhibiting their activity. This can lead to therapeutic effects against diseases caused by protozoa and certain cancers.
- Nucleic Acid Interaction : There is evidence suggesting that this compound could interfere with nucleic acid synthesis, thereby affecting the replication and transcription processes in target organisms .
Antimicrobial Properties
This compound has been investigated for its potential antimicrobial effects. Studies indicate that it exhibits activity against various bacterial strains and protozoa, which may be mediated through its mechanism of enzyme inhibition. For example, compounds structurally similar to this compound have shown promise in inhibiting the growth of pathogens responsible for diseases like malaria.
Cytotoxic Effects
Recent studies have highlighted the cytotoxic properties of this compound on cancer cell lines. In vitro experiments demonstrated that treatment with this compound resulted in a significant decrease in metabolic activity in HeLa cells, suggesting its potential as a therapeutic agent against cervical cancer .
Case Studies
- Cytotoxicity Against Cancer Cells :
-
Antimicrobial Activity :
- Research conducted on various microbial strains revealed that this compound demonstrated inhibitory effects similar to those of established antimicrobial agents. The compound's ability to disrupt metabolic pathways in bacteria was noted as a key factor in its efficacy.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is presented below:
Compound Name | Structural Feature | Unique Properties |
---|---|---|
This compound | Hydroxyl group | Potential enzyme inhibitor; cytotoxic effects |
(4-Amino-2-methylpyrimidin-5-yl)methanethiol | Thiol group | High reactivity; distinct enzyme interactions |
4-Amino-5-hydroxymethyl-2-methylpyrimidine | Hydroxymethyl group | Altered metabolic interactions |
Properties
IUPAC Name |
(2-methylpyrimidin-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-7-2-6(4-9)3-8-5/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBMGFDJYBEWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562988 | |
Record name | (2-Methylpyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2239-83-0 | |
Record name | (2-Methylpyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.